
2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide, also known as CPH 82, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has been studied extensively for its biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 involves the inhibition of various enzymes and pathways involved in cancer growth, inflammation, and infectious diseases. 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 has been shown to inhibit the activity of histone deacetylases, which are involved in cancer growth and inflammation. Additionally, 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are involved in bacterial DNA replication and transcription.
Biochemical and Physiological Effects:
2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and inhibition of bacterial and viral growth. Additionally, 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 has been shown to induce apoptosis in cancer cells, reduce the production of inflammatory cytokines, and inhibit the growth of bacteria and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 in lab experiments include its high yield synthesis methods, its potential therapeutic applications in various fields of research, and its ability to inhibit various enzymes and pathways involved in cancer growth, inflammation, and infectious diseases. The limitations of using 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 in lab experiments include the need for further studies to determine its safety and efficacy in vivo and the potential for off-target effects.
Direcciones Futuras
For the research on 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 include further studies to determine its safety and efficacy in vivo, the development of more potent analogs, and the investigation of its potential therapeutic applications in other fields of research. Additionally, the development of targeted delivery systems for 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 could improve its efficacy and reduce off-target effects.
Métodos De Síntesis
2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 can be synthesized using various methods, including the condensation of 2-(2-chlorophenoxy)acetic acid with 2-pyridinecarboxaldehyde followed by the addition of hydrazine hydrate. Another method involves the reaction of 2-(2-chlorophenoxy)acetic acid with hydrazine hydrate in the presence of 2-pyridinecarboxaldehyde. Both methods result in the formation of 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 with high yields.
Aplicaciones Científicas De Investigación
2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and infectious diseases. In cancer research, 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In infectious disease research, 2-(2-chlorophenoxy)-N'-(2-pyridinylmethylene)acetohydrazide 82 has been shown to inhibit the growth of bacteria and viruses.
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-[(Z)-pyridin-2-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-12-6-1-2-7-13(12)20-10-14(19)18-17-9-11-5-3-4-8-16-11/h1-9H,10H2,(H,18,19)/b17-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRQSXYKOBJWGIF-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NN=CC2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)OCC(=O)N/N=C\C2=CC=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N'-[(Z)-pyridin-2-ylmethylidene]acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{2-[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B5911762.png)
![8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5911770.png)
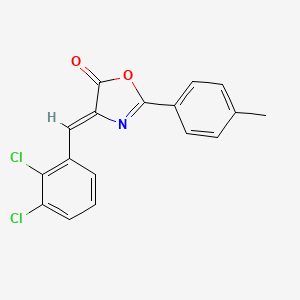
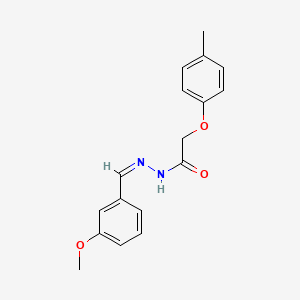
![N'-[1-(4-chlorophenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5911811.png)
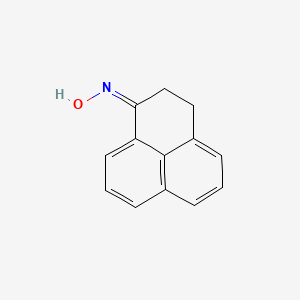
![methyl 3-{[3-(4-isopropylphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5911824.png)
![N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5911829.png)
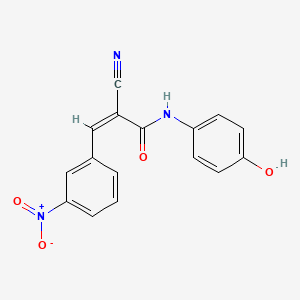
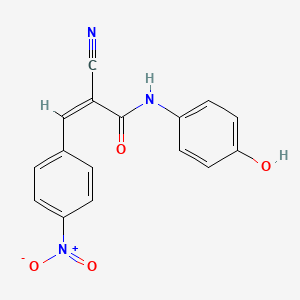

![6-chloro-N'-(2-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5911861.png)

![2-nitro-N'-[1-(2-thienyl)ethylidene]benzohydrazide](/img/structure/B5911874.png)